molecular formula C18H20N4O4S B2558483 4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-34-4

4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2558483
CAS No.: 1351581-34-4
M. Wt: 388.44
InChI Key: LXORJTCEMVICII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide is a synthetic organic compound designed for research applications, featuring a complex molecular architecture that combines a thiazole ring, a 5-oxomorpholine core, and multiple carboxamide linkages. The incorporation of the thiazole ring, a privileged scaffold in medicinal chemistry, is known to improve physicochemical properties and facilitate molecular recognition through its electronic and hydrogen-bonding features, which can be critical for target binding . This compound serves as a versatile chemical intermediate or a potential pharmacophore in drug discovery, particularly in the design and synthesis of novel therapeutic agents targeting enzymes or receptors. Its structure suggests potential for investigation in oncology research, given that similar 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been explored as potent inhibitors for targets like cyclin-dependent kinase 12 (CDK12) in cancers such as esophageal squamous cell carcinoma . Furthermore, the presence of the benzyl and methylamino-oxoethyl side chains provides handles for further chemical modification, making it a valuable building block for constructing more complex molecules in combinatorial chemistry and late-stage functionalization studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-benzyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-19-15(23)7-13-11-27-18(20-13)21-17(25)14-9-26-10-16(24)22(14)8-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORJTCEMVICII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often linked to various pharmacological effects.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against viruses like HBV, HIV-1, and HCV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole integration have shown significant cytotoxicity against Jurkat and A-431 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations indicate that such compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their efficacy in inhibiting cancer cell proliferation and viral replication .

Case Study 1: Antiviral Screening

A study evaluated the anti-HBV activity of various thiazole derivatives, revealing that certain compounds could inhibit HBV replication effectively. The most promising candidates demonstrated IC50 values significantly lower than existing treatments, indicating their potential as therapeutic agents against drug-resistant strains .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of thiazole-containing compounds on cancer cell lines. The results indicated that modifications to the thiazole ring could enhance cytotoxicity, with some derivatives exhibiting potency comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity Compound IC50 (µM) Reference
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide1.99
CytotoxicityThiazole derivative against Jurkat cells<10
AnticancerDoxorubicin comparison in A-431 cells<50

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole/Thiazolidinone Derivatives
Compound Name Core Structure Substituents Melting Point (°C) Biological Activity
Target Compound Morpholine-thiazole hybrid Benzyl, methylamino-oxoethyl Not reported Not specified
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 Urease inhibition
N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Thiazolidinone Allyl, benzyl Not reported Urease inhibition
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide Thiazole Benzodioxole, 4-methoxyphenyl Not reported Not specified
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Thiazole Ethylamino-oxoethyl, 3-thienyl Not reported Not specified
Key Observations:

Core Heterocycles: The target compound’s morpholine-thiazole hybrid is distinct from the thiazolidinone or simple thiazole cores in analogues . Morpholine rings are less common in these derivatives but may improve aqueous solubility compared to purely aromatic systems.

The benzyl group in the target compound and Compound 9 may enhance lipophilicity, but the 4-chlorobenzylidene substituent in Compound 9 introduces halogen-based electronic effects.

Pharmacological and Physicochemical Properties

  • Urease Inhibition: Thiazolidinone derivatives like Compound 9 and N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide exhibit potent urease inhibition, likely due to the thioxo group’s interaction with the enzyme’s nickel center. The target compound lacks the thioxo moiety, which may reduce urease affinity but could redirect activity toward other targets.
  • Anticancer Potential: Thiazole derivatives in , such as 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chlorides, showed IC50 values as low as 1.61 µg/mL against HepG-2 cells . The target compound’s methylamino-oxoethyl side chain may similarly engage in hydrogen bonding with kinase targets, though specific activity data are needed.
  • Metabolic Stability : The morpholine ring in the target compound could enhance metabolic stability compared to compounds with ester or nitro groups (e.g., Compounds 12–13 in ), which are prone to hydrolysis or reduction.

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